

# Technical Guide: Physical & Electronic Properties of Iodinated Pyridine Compounds

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## Compound of Interest

Compound Name: (5-Iodopyridin-2-yl)methanamine

Cat. No.: B11751092

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## Executive Summary

Iodinated pyridines (2-, 3-, and 4-iodopyridine) represent a critical class of heteroaromatic building blocks in drug discovery and supramolecular chemistry.[1] Their utility stems from the unique lability of the C–I bond, facilitating palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) under milder conditions than their chloro- or bromo-analogues. Furthermore, the large, polarizable iodine atom exhibits a pronounced "sigma-hole," making these compounds excellent candidates for halogen bonding studies in crystal engineering.

This guide provides a definitive technical analysis of their physical constants, electronic behaviors, and spectroscopic signatures, grounded in experimental data and mechanistic causality.

## Thermodynamic & Phase Properties

The physical state of iodopyridines is governed by the interplay between molecular symmetry, dipole moments, and intermolecular halogen bonding. Unlike the liquid 2-fluoropyridine, the iodo-derivatives exhibit higher melting points due to increased London dispersion forces and specific N⋯I interactions.

**Table 1: Comparative Physical Constants**

Property	2-Iodopyridine	3-Iodopyridine	4-Iodopyridine
CAS Registry	5029-67-4	1120-90-7	15854-87-2
Molecular Weight	205.00 g/mol	205.00 g/mol	205.00 g/mol
Physical State (RT)	Low-melting Solid / Liquid*	Solid (Crystalline)	Solid (Crystalline)
Melting Point (°C)	52 – 54 °C	53 – 56 °C	94 – 99 °C
Boiling Point (°C)	215 °C (dec.) / 52 °C @ 0.9 mmHg	~220 °C (est.) <sup>[1][2][3]</sup> <sup>[4]</sup>	Sublimes / High BP
Density (g/mL)	1.928	~1.9	~2.0
LogP (Octanol/Water)	~1.7	~1.8	~1.8
Solubility	Soluble in DCM, EtOAc, MeOH; Slightly soluble in water	Soluble in organic solvents	Soluble in organic solvents

\*Note: 2-Iodopyridine is often encountered as a supercooled liquid or semi-solid in warm laboratory environments due to its MP being close to ambient temperature.

Critical Handling Note: All isomers are light-sensitive. The C–I bond energy (~57 kcal/mol) is significantly lower than C–Br (~68 kcal/mol), leading to homolytic cleavage and liberation of iodine (

) upon UV exposure, manifesting as a brown discoloration.

## Electronic Structure & Basicity (pKa Trends)

The introduction of an iodine atom onto the pyridine ring dramatically alters the basicity of the nitrogen lone pair. This effect is position-dependent, governed by the competition between the Inductive Withdrawal (-I) and Resonance Donation (+M) of the iodine atom.

- Pyridine Reference: pKa

5.25

- 2-Iodopyridine (pKa

1.8): The nitrogen is severely deactivated. The iodine atom at the

-position exerts a strong inductive electron-withdrawing effect (-I) through the

-framework, reducing electron density on the nitrogen. Steric hindrance from the large iodine atom also impedes protonation.

- 3-Iodopyridine (pKa

3.2): The -I effect diminishes with distance. The iodine is in the

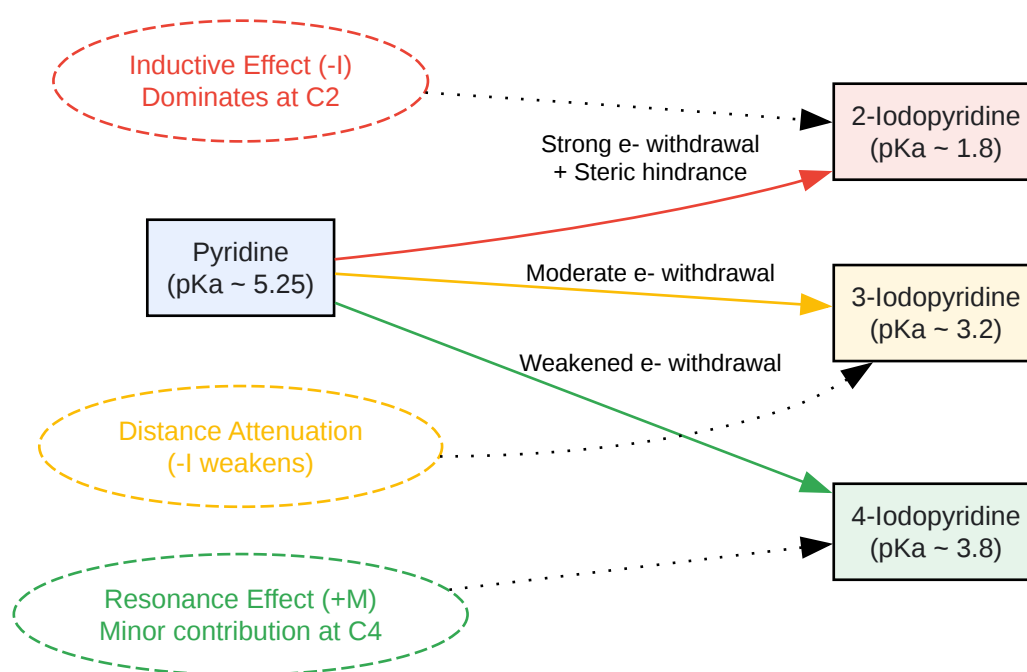
-position, where resonance effects cannot effectively delocalize the nitrogen lone pair, resulting in intermediate basicity.

- 4-Iodopyridine (pKa

3.8): Although iodine is electron-withdrawing, the

-position allows for some weak resonance donation (+M) into the ring system, partially counteracting the inductive withdrawal. It remains less basic than pyridine but more basic than the 2-isomer.

## Diagram 1: Electronic Effects & Basicity Logic



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Caption: Comparative reduction in basicity (pKa) of iodopyridines relative to pyridine, driven by position-dependent electronic effects.

## Spectroscopic Characterization

### The "Heavy Atom Effect" in C NMR

A defining characteristic of iodinated aromatic systems in

C NMR is the Heavy Atom Effect (or "Heavy Atom on Light Atom" - HALA effect). Unlike chlorine or bromine, which typically deshield the attached carbon (shifting it downfield, >120 ppm), the large electron cloud of iodine causes significant spin-orbit coupling. This results in a shielding effect, shifting the ipso-carbon (C-I) significantly upfield.

- Normal Aromatic C-H: 120 – 150 ppm
- C-Cl (ipso): ~150 ppm (Deshielded)
- C-I (ipso): 90 – 110 ppm (Shielded)

This upfield shift is diagnostic for verifying the successful iodination of the pyridine ring.

**Table 2: Diagnostic NMR Shifts (CDCl<sub>3</sub>)**

Isomer	NMR Key Signals (ppm)	NMR Ipso Carbon (ppm)
2-Iodopyridine	H3 (d) ~7.7, H6 (d) ~8.4	~116.0
3-Iodopyridine	H2 (s) ~8.9, H4 (d) ~8.0	~96.0
4-Iodopyridine	H2/H6 (d) ~8.3, H3/H5 (d) ~7.6	~106.0

## Vibrational Spectroscopy (IR)

- C–I Stretch: The C–I bond vibration is weak and appears in the fingerprint region, typically 500 – 600 cm<sup>-1</sup>.
- Pyridine Ring Breathing: Characteristic bands at ~1570 cm<sup>-1</sup> and ~1450 cm<sup>-1</sup>.

## Solid-State Physics: Halogen Bonding

Iodopyridines are textbook examples of Halogen Bond (XB) donors. The iodine atom exhibits an anisotropic electron density distribution. While the equatorial belt of the iodine is electron-rich (nucleophilic), the region along the C–I bond axis (distal to the carbon) is electron-deficient. This positive potential region is called the

-hole.

In the solid state, iodopyridines often self-assemble via

interactions:

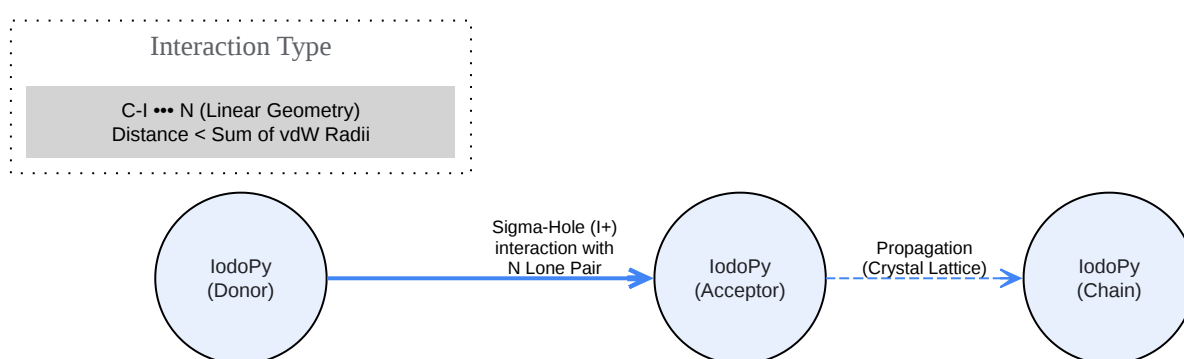
- Donor: The -hole of the Iodine atom (Lewis Acid).
- Acceptor: The lone pair of the Pyridine Nitrogen (Lewis Base).
- Geometry: Highly directional, typically linear (

angle

).

This interaction strength (5–15 kJ/mol) is comparable to weak hydrogen bonds, influencing the high melting point of 4-iodopyridine (which forms linear polymeric chains in the crystal lattice) compared to 2-iodopyridine (where steric hindrance disrupts optimal packing).

## Diagram 2: Halogen Bonding Network



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Caption: Schematic of the directional N...I halogen bond driving supramolecular assembly in iodopyridine crystals.

## Experimental Protocols

### Synthesis: The Sandmeyer Reaction

Direct electrophilic iodination of pyridine is difficult due to the electron-deficient ring. The most reliable method is the Sandmeyer reaction starting from aminopyridines.

Protocol for 2-Iodopyridine from 2-Aminopyridine:

- Diazotization:
  - Dissolve 2-aminopyridine (1.0 equiv) in aqueous

(3.0 equiv).

- Cool to 0 °C.

- Add

(1.1 equiv) dropwise. Critical: Maintain temp < 5 °C to prevent diazonium decomposition to pyridone.

- Iodination:

- Prepare a solution of KI (1.5 equiv) in water.

- Add the cold diazonium salt solution slowly to the KI solution with vigorous stirring.

- Observation: Evolution of

gas and formation of a dark oil.

- Workup:

- Neutralize with solid

or NaOH.

- Extract with Dichloromethane (DCM) or Ethyl Acetate.

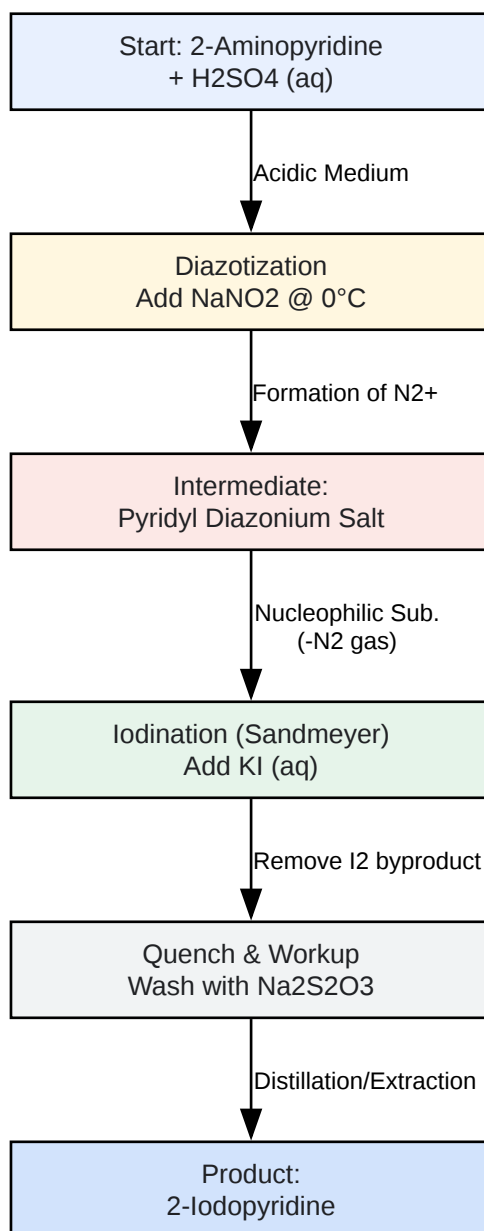
- Wash organic layer with 10%

(sodium thiosulfate) to remove excess iodine (decolorizes the solution).

- Purification:

- Distillation under reduced pressure (for 2-iodo) or Recrystallization from hexanes (for 3- and 4-iodo).

## Diagram 3: Synthesis Workflow



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Caption: Step-by-step workflow for the Sandmeyer synthesis of iodopyridines from amino-precursors.

## References

- PubChem Compound Summary. 2-Iodopyridine (CID 221126). National Center for Biotechnology Information. [\[Link\]](#)

- IUPAC Digitized pKa Dataset. Dissociation Constants of Organic Bases in Aqueous Solution. [\[Link\]](#)
- Reich, H. J. Tables of <sup>13</sup>C NMR Chemical Shifts. University of Wisconsin-Madison. (Reference for Heavy Atom Effect). [\[Link\]](#)

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